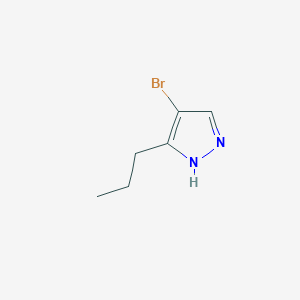
4-((3-(piperidin-1-yl)propyl)amino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antihypertensive Agents
A series of piperidine derivatives with a quinazoline ring system were synthesized and tested for antihypertensive activity. Compounds demonstrated significant hypotensive effects in models of hypertension, highlighting their potential as antihypertensive agents. This research underscores the therapeutic potential of quinazoline derivatives in managing hypertension (Takai et al., 1986).
Antimicrobial and Antifungal Agents
Novel series of compounds including thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. These studies demonstrate the compound's potential in treating microbial infections, suggesting a broad spectrum of antimicrobial efficacy (Patel et al., 2012).
Anti-tubercular Activity
The 2,4-diaminoquinazoline class of compounds, related to the chemical structure , was identified as an effective inhibitor of Mycobacterium tuberculosis growth. This highlights the compound's potential application in tuberculosis drug discovery, offering a promising avenue for the development of new anti-tubercular agents (Odingo et al., 2014).
Antimalarial Activity
A related compound was synthesized as a potential antimalarial agent. The research aimed at developing novel therapeutic agents to combat malaria, suggesting the compound's utility in creating effective antimalarial drugs (Michael et al., 2006).
Fungicide Activity
Quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker were synthesized and evaluated for their fungicide efficacy against Rhizoctonia solani, a phytopathogenic fungus. Some compounds exhibited excellent inhibitory effects, indicating the compound's potential as a lead for developing efficient fungicides to control fungal pathogens in agriculture (Ding et al., 2022).
properties
IUPAC Name |
4-(3-piperidin-1-ylpropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c21-16-18-14-8-3-2-7-13(14)15(19-16)17-9-6-12-20-10-4-1-5-11-20/h2-3,7-8H,1,4-6,9-12H2,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUFDNXKAPIURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

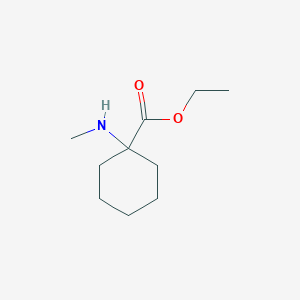

![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2576392.png)
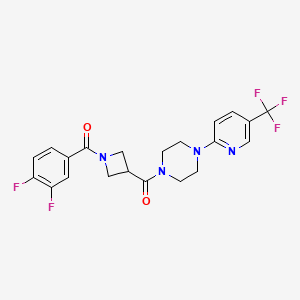
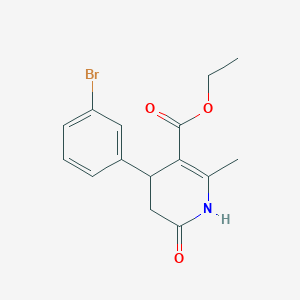
![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)
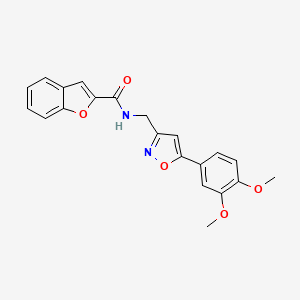
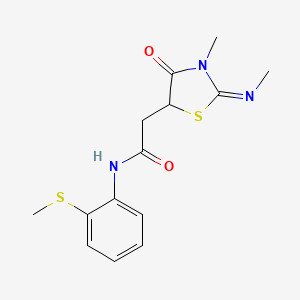
![5-[Bis(2-hydroxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2576403.png)
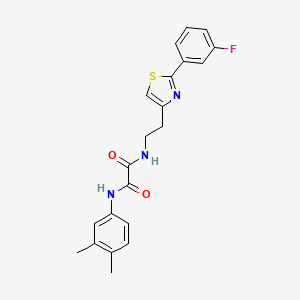

![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)
![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)
